molecular formula C21H24N2O6 B2918775 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide CAS No. 1396781-77-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide

Cat. No. B2918775
CAS RN: 1396781-77-3
M. Wt: 400.431
InChI Key: LAUHJQBLEHORGL-UHFFFAOYSA-N
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Description

The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide” is a complex organic molecule. It seems to be related to the class of compounds known as dihydrobenzodioxins . These compounds are used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .

Scientific Research Applications

Neuroprotective Effects

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide has been investigated for its neuroprotective effects. In a study on SH-SY5Y (human neuroblastoma cells), methyl 3,4-dihydroxybenzoate, a related compound, showed significant neuroprotective properties against oxidative damage. This research highlights the potential application of similar compounds in mitigating neurological damage caused by oxidative stress (Cai et al., 2016).

Antimicrobial and Antifungal Activity

Compounds structurally related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide have shown potential in antimicrobial and antifungal applications. For instance, research on 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines demonstrated notable antibacterial and antifungal efficacy against various strains, suggesting the usefulness of similar compounds in addressing microbial infections (Kumar et al., 2013).

Antitumor Activity

There is evidence of related compounds exhibiting antitumor activity. A study involving functionalized sulfur-containing heterocyclic analogs, which share some structural similarities, showed effectiveness in inducing cell cycle arrest and apoptotic cell death in laryngeal carcinoma cells in vitro. This research opens avenues for the use of similar compounds in cancer therapeutics (Haridevamuthu et al., 2023).

Potential in Treating Eating Disorders

Orexin receptors, to which related compounds may exhibit affinity, have been implicated in binge eating and other eating disorders. For example, selective antagonism of the Orexin-1 receptor has shown promise in reducing compulsive food intake in a model of binge eating. This suggests the potential application of structurally related compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antioxidant Properties

Some related phenyl ether derivatives have been identified to exhibit strong antioxidant activities. This aspect is significant for the development of treatments targeting oxidative stress-related diseases and conditions (Xu et al., 2017).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-21(26,12-14-3-6-16(27-2)7-4-14)13-22-19(24)20(25)23-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUHJQBLEHORGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide

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